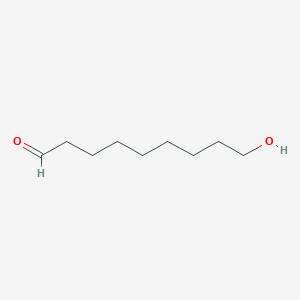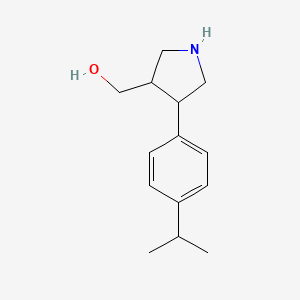
Triptolide O-bipiperidine Carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triptolide O-bipiperidine Carbaldehyde is a derivative of triptolide, a diterpenoid triepoxide isolated from the Chinese medicinal plant Tripterygium wilfordii Hook F. Triptolide has been widely studied for its potent anti-inflammatory, immunosuppressive, and antitumor properties . This compound is a synthetic compound designed to enhance the bioavailability and reduce the toxicity of triptolide, making it a promising candidate for various therapeutic applications.
Preparation Methods
The synthesis of Triptolide O-bipiperidine Carbaldehyde involves several steps, starting with the extraction of triptolide from Tripterygium wilfordii Hook F. The extracted triptolide undergoes chemical modifications to introduce the O-bipiperidine and carbaldehyde groups. Common synthetic routes include:
Oxidation and Reduction Reactions: These reactions are used to modify the functional groups on the triptolide molecule.
Substitution Reactions: These reactions introduce the bipiperidine and carbaldehyde groups to the triptolide structure. Industrial production methods focus on optimizing these reactions to achieve high yields and purity of the final product. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed.
Chemical Reactions Analysis
Triptolide O-bipiperidine Carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
Triptolide O-bipiperidine Carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of diterpenoid triepoxides.
Biology: It is used to investigate the biological activities of triptolide derivatives, including their effects on cell signaling pathways and gene expression.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, autoimmune disorders, and various cancers
Mechanism of Action
The mechanism of action of Triptolide O-bipiperidine Carbaldehyde involves multiple molecular targets and pathways. It inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . It also affects the expression of heat shock proteins (HSP70), calcium release, and lysosomal membrane depolarization . These actions result in the suppression of inflammatory and immune responses, as well as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Triptolide O-bipiperidine Carbaldehyde is unique compared to other triptolide derivatives due to its enhanced bioavailability and reduced toxicity. Similar compounds include:
Tripdiolide: Another triptolide derivative with similar anti-inflammatory and immunosuppressive properties.
Triptonide: A compound with potent antitumor activity.
16-Hydroxytriptolide: A derivative with enhanced water solubility.
Tripchloride: A compound with similar biological activities but different chemical properties
Properties
Molecular Formula |
C31H42N2O7 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C31H42N2O7/c1-17(2)29-23(39-29)24-31(40-24)28(3)10-7-19-20(16-36-25(19)34)21(28)15-22-30(31,38-22)26(29)37-27(35)33-13-8-18(9-14-33)32-11-5-4-6-12-32/h17-18,21-24,26H,4-16H2,1-3H3/t21-,22-,23-,24-,26+,28-,29-,30+,31+/m0/s1 |
InChI Key |
XXFRDXHJZOXCIW-ANXWDJHHSA-N |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)

![N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide](/img/structure/B13426821.png)

![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)
![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
